4-Chloro-2-methyl-6-nitroaniline
Overview
Description
“4-Chloro-2-methyl-6-nitroaniline” is a chemical compound with the empirical formula C7H7ClN2O2 . It is used as a pharmaceutical intermediate and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of “4-Chloro-2-methyl-6-nitroaniline” involves a reaction with N-chloro-succinimide and acetic acid under an inert atmosphere . The reaction mixture is stirred at room temperature for the appropriate reaction times .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-nitroaniline” is characterized by a monoclinic structure with Pc space group . The SMILES string representation of the molecule is Cc1cc (Cl)cc (c1N) [N+] ( [O-])=O
.
Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-methyl-6-nitroaniline” are typically characterized by nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .
Scientific Research Applications
Field
This application falls under the field of Optoelectronics and Photonics .
Application
4-Chloro-2-methyl-6-nitroaniline is used in the development of organic nonlinear optical (NLO) single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
Method
The crystal of 4-Chloro-2-methyl-6-nitroaniline was developed by a slow evaporation method at 40 °C . The crystal was grown in a monoclinic structure with a Pc space group .
Results
The grown crystal was found to be thermally stable up to 115 °C and was identified as a soft material . The NLO second harmonic generation efficiency was tested by the Kurtz Perry powder method .
Crystal Growth
Field
This application is in the field of Material Science .
Application
4-Chloro-2-methyl-6-nitroaniline is used in the growth and characterization of organic crystals .
Method
The vertical Bridgman approach was used to effectively produce the bulk organic crystal . The growth atmosphere and the lowering rate were identified to obtain a homogeneous mixture of the compounds and initiate the nucleation process .
Results
The formed crystal has a monoclinic crystal structure with the space group P21/c . The thermal stability and kinetic parameters were examined using thermogravimetric analysis and differential thermal curves .
Electrospinning Technique
Field
This application is in the field of Nanotechnology .
Application
4-Chloro-2-methyl-6-nitroaniline was used in preparing in-plane aligned nanofibers by the electrospinning technique .
Method
The specific method of application or experimental procedures for this application was not detailed in the source .
Results
The specific results or outcomes obtained for this application were not detailed in the source .
properties
IUPAC Name |
4-chloro-2-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSCDFKGUAONPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211868 | |
Record name | 4-Chloro-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-nitroaniline | |
CAS RN |
62790-50-5 | |
Record name | 4-Chloro-2-methyl-6-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062790505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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